Cas no 191347-93-0 (methyl (3R)-oxolane-3-carboxylate)

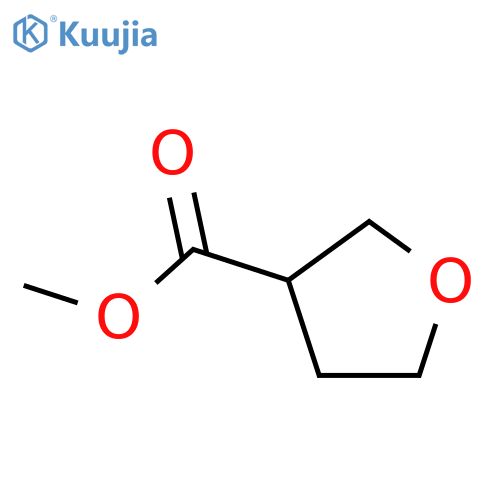

191347-93-0 structure

商品名:methyl (3R)-oxolane-3-carboxylate

CAS番号:191347-93-0

MF:C6H10O3

メガワット:130.141802310944

MDL:MFCD17015960

CID:2093971

PubChem ID:51893068

methyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-Methyl tetrahydrofuran-3-carboxylate

- methyl (3R)-oxolane-3-carboxylate

- 3-Furancarboxylic acid, tetrahydro-, methyl ester, (R)-

- PB21424

- FCH1166437

- AK170644

- Methyl (3R)-tetrahydrofuran-3-carboxylate

- (R)-Methyl tetrahydrofuran-3-carboxylate, AldrichCPR

- 3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)-

- MFCD17015960

- CS-0049283

- AKOS025290803

- 191347-93-0

- AS-51165

- P12030

- (R)-METHYLTETRAHYDROFURAN-3-CARBOXYLATE

- SCHEMBL14146570

-

- MDL: MFCD17015960

- インチ: 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1

- InChIKey: HUTNCRJHLZDGPO-RXMQYKEDSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 130.06300

- どういたいしつりょう: 130.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- PSA: 35.53000

- LogP: 0.19590

methyl (3R)-oxolane-3-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD300254)

methyl (3R)-oxolane-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB458483-1 g |

(R)-Methyl tetrahydrofuran-3-carboxylate |

191347-93-0 | 1g |

€454.40 | 2023-07-18 | ||

| Alichem | A159002497-1g |

(R)-Methyl tetrahydrofuran-3-carboxylate |

191347-93-0 | 95% | 1g |

$401.25 | 2023-09-02 | |

| Advanced ChemBlocks | I-9185-1G |

(R)-Methyl tetrahydrofuran-3-carboxylate |

191347-93-0 | 97% | 1G |

$315 | 2023-09-15 | |

| eNovation Chemicals LLC | D494905-25G |

methyl (3R)-oxolane-3-carboxylate |

191347-93-0 | 97% | 25g |

$3010 | 2024-05-23 | |

| Advanced ChemBlocks | I-9185-250MG |

(R)-Methyl tetrahydrofuran-3-carboxylate |

191347-93-0 | 97% | 250MG |

$125 | 2023-09-15 | |

| 1PlusChem | 1P002FMR-5g |

3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)- |

191347-93-0 | 95% | 5g |

$792.00 | 2024-06-17 | |

| abcr | AB458483-500mg |

(R)-Methyl tetrahydrofuran-3-carboxylate; . |

191347-93-0 | 500mg |

€298.10 | 2024-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-1g |

methyl (3R)-oxolane-3-carboxylate |

191347-93-0 | 97% | 1g |

¥1596.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-25g |

methyl (3R)-oxolane-3-carboxylate |

191347-93-0 | 97% | 25g |

¥15998.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-500.0mg |

methyl (3R)-oxolane-3-carboxylate |

191347-93-0 | 97% | 500.0mg |

¥1062.0000 | 2024-08-03 |

methyl (3R)-oxolane-3-carboxylate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

191347-93-0 (methyl (3R)-oxolane-3-carboxylate) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:191347-93-0)methyl (3R)-oxolane-3-carboxylate

清らかである:99%

はかる:25g

価格 ($):3336.0